molecular formula C22H21N3O7 B14111154 Rivaroxaban Impurity 5

Rivaroxaban Impurity 5

Cat. No.: B14111154
M. Wt: 439.4 g/mol
InChI Key: OXEFOWVRNIRGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rivaroxaban Impurity 5 is a byproduct formed during the synthesis of Rivaroxaban, an anticoagulant medication used to prevent and treat blood clots. This impurity is a critical N-nitrosamine compound, which has raised concerns due to its potential carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Rivaroxaban Impurity 5 involves a Sandmeyer-type reaction. In this process, 2-(Phenylamino)ethan-1-ol is reacted with concentrated hydrochloric acid . The reaction mixture is then subjected to various chromatographic techniques to isolate and purify the impurity.

Industrial Production Methods

Industrial production of this compound follows stringent guidelines to ensure minimal contamination. The process involves the use of ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (LC-MS/MS) to detect and quantify the impurity at nanogram levels .

Chemical Reactions Analysis

Types of Reactions

Rivaroxaban Impurity 5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction may yield amines .

Scientific Research Applications

Rivaroxaban Impurity 5 has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity of Rivaroxaban.

    Biology: It is studied for its potential biological effects, including its carcinogenic properties.

    Medicine: It is monitored in pharmaceutical formulations to ensure patient safety.

    Industry: It is used in the quality control processes of pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of Rivaroxaban Impurity 5 involves its interaction with biological molecules. It is a selective direct factor Xa inhibitor, which means it inhibits the activity of factor Xa, a key enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation .

Comparison with Similar Compounds

Rivaroxaban Impurity 5 is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

This compound stands out due to its potential carcinogenic properties, which necessitate careful monitoring and control in pharmaceutical formulations .

Properties

IUPAC Name

2-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylcarbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7/c26-19-13-31-10-9-24(19)14-5-7-15(8-6-14)25-12-16(32-22(25)30)11-23-20(27)17-3-1-2-4-18(17)21(28)29/h1-8,16H,9-13H2,(H,23,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEFOWVRNIRGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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